molecular formula C19H27N5O B12265305 2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine

2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B12265305
M. Wt: 341.5 g/mol
InChI Key: XELNAUXSHBLPOG-UHFFFAOYSA-N
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Description

2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a trimethylpyrimidinyl moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a primary amine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where the piperazine intermediate reacts with a methoxyphenyl halide.

    Formation of the Trimethylpyrimidinyl Moiety: The final step involves the cyclization of the intermediate compound with a trimethylpyrimidine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods such as chromatography, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine and pyrimidine derivatives.

Scientific Research Applications

2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, cardiovascular diseases, and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.

Uniqueness

2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine is unique due to its specific combination of structural features, which confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound for various research and clinical applications.

Properties

Molecular Formula

C19H27N5O

Molecular Weight

341.5 g/mol

IUPAC Name

2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C19H27N5O/c1-15-12-18(22(2)3)21-19(20-15)24-10-8-23(9-11-24)14-16-6-5-7-17(13-16)25-4/h5-7,12-13H,8-11,14H2,1-4H3

InChI Key

XELNAUXSHBLPOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)OC)N(C)C

Origin of Product

United States

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